molecular formula C21H24ClN3O5 B4962011 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)

1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)

Cat. No. B4962011
M. Wt: 433.9 g/mol
InChI Key: OFILZXRDFIVKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt), also known as CPE, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a salt form of a propanol derivative that has a piperazine group attached to it.

Mechanism of Action

1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) acts as a partial agonist of the serotonin 5-HT1A receptor, meaning that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a moderate increase in the activity of the receptor, which can have a range of effects on the body and brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) are still being studied, but it has been shown to have an impact on the regulation of mood, anxiety, and other physiological processes. It may also have potential applications in the treatment of certain neurological disorders, although more research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) in lab experiments is that it is a relatively stable and well-characterized compound, making it easier to work with than some other research chemicals. However, one limitation is that its effects on the body and brain are still not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the use of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) in scientific research. One area of interest is in the development of new treatments for depression and anxiety disorders, based on the compound's affinity for the serotonin 5-HT1A receptor. Another potential application is in the study of other neurological disorders, such as Parkinson's disease and schizophrenia, where the role of the serotonin system is still being explored. Overall, 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has the potential to be a valuable tool for researchers in the field of neuroscience, and further studies are needed to fully understand its effects and applications.

Synthesis Methods

The synthesis of 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) involves several steps, starting with the synthesis of 3-(1-piperazinyl)-1-propanol. This is then reacted with 3-chloro-9H-carbazole in the presence of a catalyst to form the desired product, 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol. This compound is then converted to its ethanedioate salt form by reacting it with oxalic acid.

Scientific Research Applications

1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other physiological processes. 1-(3-chloro-9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) has been used as a tool to study the function of this receptor and its potential role in the development of depression and anxiety disorders.

properties

IUPAC Name

1-(3-chlorocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O.C2H2O4/c20-14-5-6-19-17(11-14)16-3-1-2-4-18(16)23(19)13-15(24)12-22-9-7-21-8-10-22;3-1(4)2(5)6/h1-6,11,15,21,24H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILZXRDFIVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C42)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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